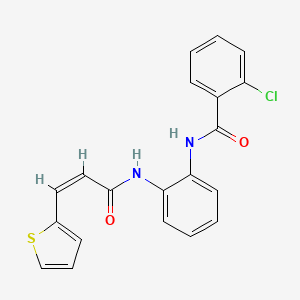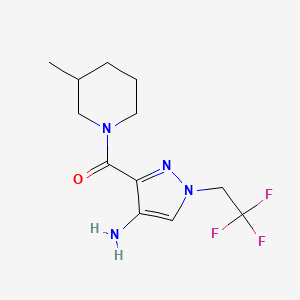
(Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acrylamide moiety: This can be achieved by reacting thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling reactions: The final step often involves coupling the acrylamide intermediate with a chlorobenzamide derivative under conditions that favor the formation of the (Z)-isomer, such as using a base like triethylamine in a polar solvent.
Industrial Production Methods
Industrial production of such compounds typically scales up the laboratory methods with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The acrylamide double bond can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of multiple reactive sites.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the acrylamide moiety.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Diagnostic Agents: Used in the development of diagnostic tools due to specific binding properties.
Industry
Material Science:
Agriculture: Investigated for use as agrochemicals due to potential bioactivity.
Mécanisme D'action
The mechanism of action of (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide is likely related to its ability to interact with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. The thiophene ring may also contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-chloro-N-(2-(3-(furan-2-yl)acrylamido)phenyl)benzamide: Similar structure with a furan ring instead of thiophene.
(Z)-2-chloro-N-(2-(3-(pyridin-2-yl)acrylamido)phenyl)benzamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
Thiophene Ring: The presence of the thiophene ring in (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide may confer unique electronic and steric properties, influencing its reactivity and biological activity.
Chlorine Substitution: The chlorine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives.
This framework provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
2-chloro-N-[2-[[(Z)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c21-16-8-2-1-7-15(16)20(25)23-18-10-4-3-9-17(18)22-19(24)12-11-14-6-5-13-26-14/h1-13H,(H,22,24)(H,23,25)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLVZWWKWISFTK-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)/C=C\C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2555177.png)

![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)


![(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2555185.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)
![4-acetyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)


![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)
![N-[(4-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2555197.png)


